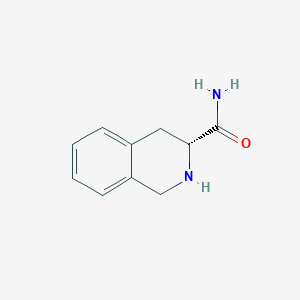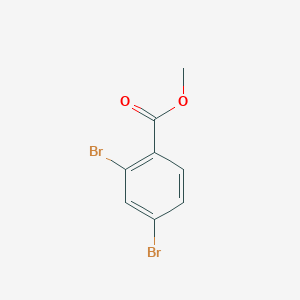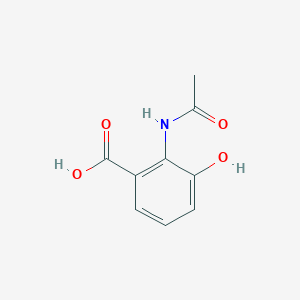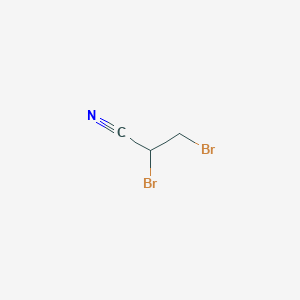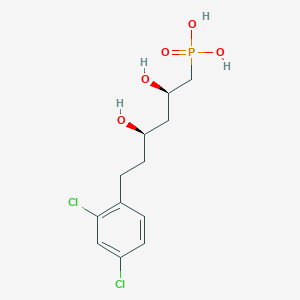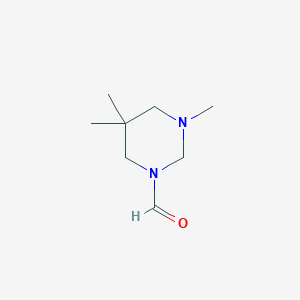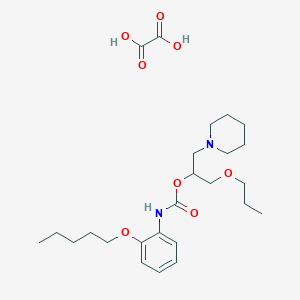
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has been suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models. It has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been found to protect against oxidative stress and inflammation in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its potential applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its complex structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for the study of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a complex process that involves several steps. The first step involves the reaction of 2-(pentyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol. The second step involves the reaction of 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol with ethyl chloroformate to form 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate. The final step involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate with oxalic acid to form Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have potential antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to have potential neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
143503-36-0 |
|---|---|
Produktname |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Molekularformel |
C25H40N2O8 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-6-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI-Schlüssel |
IPKROYVAJAYRMZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonyme |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-pentoxypheny l)carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



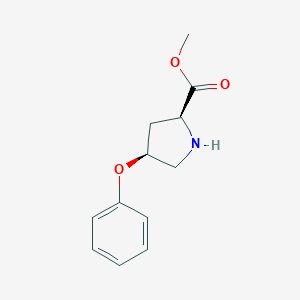
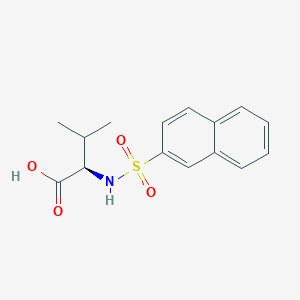
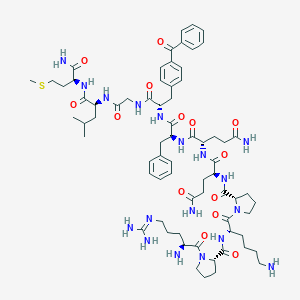
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
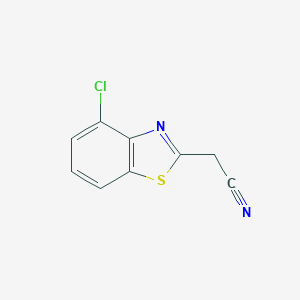
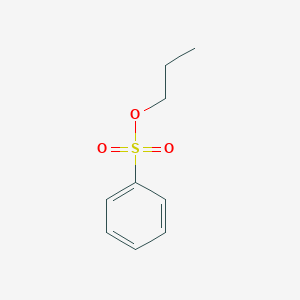
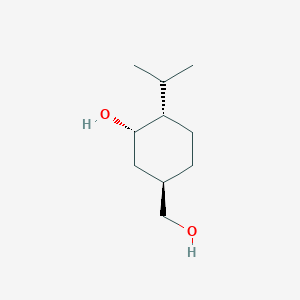
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
